molecular formula C16H12ClNO3 B11033690 6-chloro-3-(3,4-dimethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

6-chloro-3-(3,4-dimethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

Cat. No.: B11033690
M. Wt: 301.72 g/mol
InChI Key: UWTXSOSFZGHGMQ-UHFFFAOYSA-N
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Description

6-chloro-3-(3,4-dimethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a chemical compound that belongs to the class of benzoxazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes a benzoxazine ring fused with a chlorinated phenyl group, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 6-chloro-3-(3,4-dimethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylphenylamine with phosgene to form the corresponding isocyanate, which is then reacted with 6-chloro-2-hydroxybenzoic acid to yield the desired benzoxazine derivative. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

6-chloro-3-(3,4-dimethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzoxazine derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-3-(3,4-dimethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or analgesic agent.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3,4-dimethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

6-chloro-3-(3,4-dimethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione can be compared with other benzoxazine derivatives, such as:

    3-(4-chlorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dione: This compound lacks the dimethyl groups on the phenyl ring, which may affect its chemical and biological properties.

Properties

Molecular Formula

C16H12ClNO3

Molecular Weight

301.72 g/mol

IUPAC Name

6-chloro-3-(3,4-dimethylphenyl)-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C16H12ClNO3/c1-9-3-5-12(7-10(9)2)18-15(19)13-8-11(17)4-6-14(13)21-16(18)20/h3-8H,1-2H3

InChI Key

UWTXSOSFZGHGMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O)C

Origin of Product

United States

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